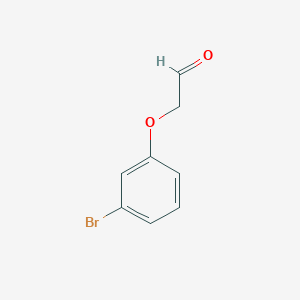

2-(3-Bromophenoxy)acetaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7BrO2 |

|---|---|

Molecular Weight |

215.04 g/mol |

IUPAC Name |

2-(3-bromophenoxy)acetaldehyde |

InChI |

InChI=1S/C8H7BrO2/c9-7-2-1-3-8(6-7)11-5-4-10/h1-4,6H,5H2 |

InChI Key |

LEDARMCYSOZPAX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OCC=O |

Origin of Product |

United States |

Nomenclature and Structural Context Within Aryloxyacetaldehyde Derivatives

Systematically named 2-(3-bromophenoxy)acetaldehyde, this compound belongs to the class of aryloxyacetaldehyde derivatives. The core structure consists of a phenoxy group (a phenyl ring attached to an oxygen atom) where a bromine atom is substituted at the third carbon of the phenyl ring. This entire group is then connected via the oxygen atom to an acetaldehyde (B116499) molecule at the second carbon position. evitachem.com

The general structure of aryloxyacetaldehydes provides a versatile scaffold for chemical synthesis. The aldehyde functional group is highly reactive and can participate in a wide array of chemical transformations. The nature and position of substituents on the aryl ring, such as the bromine atom in this compound, significantly influence the compound's reactivity and properties.

The table below provides a summary of the key identifiers for this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₈H₇BrO₂ |

| CAS Number | 701-37-1 |

| Molecular Weight | 215.04 g/mol |

Broader Significance of Halogenated Aromatic Aldehydes in Organic Chemistry

Halogenated aromatic aldehydes, a class to which 2-(3-Bromophenoxy)acetaldehyde belongs, are of considerable importance in organic synthesis. The presence of a halogen atom on the aromatic ring introduces a site for various coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for the construction of complex organic molecules. These reactions are pivotal in the synthesis of pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties.

The aldehyde group itself is a versatile functional group. It can be oxidized to a carboxylic acid, reduced to an alcohol, or used in a variety of carbon-carbon bond-forming reactions, including aldol (B89426) condensations and Wittig reactions. The interplay between the reactive aldehyde and the halogenated aromatic ring makes these compounds powerful building blocks in multistep synthetic sequences. For example, the bromine atom can be replaced by other functional groups through nucleophilic aromatic substitution or transition-metal-catalyzed reactions.

Current Research Landscape and Emerging Areas Pertaining to 2 3 Bromophenoxy Acetaldehyde

Established Synthetic Pathways for Aryloxyacetaldehyde Frameworks

The fundamental structure of aryloxyacetaldehydes is assembled through two critical transformations: the formation of the aryl ether bond and the generation of the acetaldehyde moiety.

The creation of the ether bond between the aromatic ring and the acetaldehyde side chain is a cornerstone of the synthesis. Several methods are employed, with the choice often depending on the specific substrates and desired reaction scale.

One of the most common approaches is a variation of the Williamson ether synthesis . This method typically involves the reaction of a phenoxide with an alkyl halide. In the context of this compound, this would involve reacting the sodium or potassium salt of 3-bromophenol (B21344) with a two-carbon electrophile bearing a protected aldehyde group, such as 2-bromoacetaldehyde diethyl acetal (B89532). The use of a base, such as sodium hydride or potassium carbonate, is essential to deprotonate the phenol, forming the nucleophilic phenoxide.

Another powerful technique is the Ullmann condensation , a copper-catalyzed reaction that couples an aryl halide with an alcohol. organic-chemistry.org Modern iterations of this reaction often use copper(I) or copper(II) salts as catalysts, along with ligands like N,N-dimethylglycine, which allow the reaction to proceed at lower temperatures (e.g., 90°C). organic-chemistry.org This approach is particularly useful for constructing the diaryl ether backbone found in more complex structures and can be adapted for aryloxy ether synthesis. organic-chemistry.org Palladium-catalyzed cross-coupling reactions have also become a central method for forming C-N and C-O bonds, providing another route to aryl ethers from aryl halides. nih.gov

Table 1: Comparison of Etherification Methods

| Method | Typical Reagents | Catalyst | Key Features |

| Williamson Ether Synthesis | Phenol, Alkyl Halide, Base (e.g., K₂CO₃, NaH) | None (or phase-transfer catalyst) | A classic, versatile method for ether formation. |

| Ullmann Condensation | Aryl Halide, Alcohol, Base | Copper salts (e.g., CuI) with ligands | Effective for coupling aryl halides with alcohols. organic-chemistry.org |

| Palladium Cross-Coupling | Aryl Halide/Triflate, Alcohol, Base | Palladium complexes (e.g., with DPPF ligand) | Broad substrate scope and high efficiency. nih.gov |

| Electrochemical Etherification | Carboxylic Acid, Alcohol | None (electro-generated carbocation) | A modern, green approach for hindered ethers. blogspot.comnih.gov |

Aldehydes are highly reactive functional groups, susceptible to oxidation, reduction, and nucleophilic attack. Consequently, they are often introduced in a protected form, which is then removed in the final steps of the synthesis. sathyabama.ac.in

A common strategy is the use of acetals as protecting groups. chemistrysteps.com For instance, the synthesis can start with 2-bromoacetaldehyde diethyl acetal. After the etherification reaction with 3-bromophenol, the resulting this compound diethyl acetal is treated with aqueous acid to hydrolyze the acetal and reveal the aldehyde. chemistrysteps.comorganic-chemistry.org Cyclic acetals, such as 1,3-dioxolanes formed with ethylene (B1197577) glycol, are particularly stable under basic and nucleophilic conditions. organic-chemistry.org Their removal is typically achieved through acid-catalyzed hydrolysis. chemistrysteps.comorganic-chemistry.org

Another approach involves the oxidation of a precursor alcohol. The synthesis could be designed to produce 2-(3-bromophenoxy)ethanol, which is then oxidized to the target aldehyde using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or by a Swern oxidation.

The Henry Reaction (or Nitro Aldol (B89426) Reaction) provides a pathway to β-hydroxy nitroalkanes, which can subsequently be converted to aldehydes. sathyabama.ac.in This carbon-carbon bond-forming reaction occurs between a nitroalkane and an aldehyde or ketone under base catalysis. sathyabama.ac.in

Table 2: Common Aldehyde Precursors and Deprotection Methods

| Protected Form/Precursor | Protecting Group/Structure | Deprotection/Conversion Reagent | Key Features |

| Acyclic/Cyclic Acetal | -OCH₂CH₃ / -O(CH₂)₂O- | Aqueous Acid (e.g., HCl, H₂SO₄) | Stable to bases and nucleophiles; easily removed with acid. chemistrysteps.comorganic-chemistry.org |

| Primary Alcohol | -CH₂OH | PCC, Swern Oxidation, Dess-Martin Periodinane | Oxidation converts the alcohol to the aldehyde. |

| Oxime | =N-OH | 2-Iodylbenzoic acid in water | Mild cleavage back to the carbonyl compound. organic-chemistry.org |

| Nitroalkane Adduct | Henry Reaction Product | Nef Reaction or other methods | Converts nitro group to a carbonyl. sathyabama.ac.in |

Regioselective Functionalization Strategies on the Aromatic Ring

Achieving the correct substitution pattern on the aromatic ring is crucial. For this compound, the bromine atom must be placed at the meta-position relative to the ether linkage. This regioselectivity can be achieved in two primary ways.

The most direct route involves starting with a pre-functionalized aromatic ring, namely 3-bromophenol . This commercially available starting material already possesses the required bromine at the correct position. Subsequent etherification with a protected acetaldehyde equivalent, as described in section 2.1.1, directly yields the desired framework.

Alternatively, one could start with a phenoxyacetaldehyde derivative and introduce the bromine atom later. This involves the electrophilic aromatic substitution (bromination) of a phenoxyacetaldehyde precursor. However, the phenoxy group is an ortho-, para-director, meaning that direct bromination of phenoxyacetaldehyde would likely yield a mixture of 2-bromo and 4-bromo isomers, with very little of the desired 3-bromo product. Therefore, synthetic strategies almost exclusively rely on starting with 3-bromophenol to ensure the correct regiochemistry. evitachem.com More complex regioselective functionalizations can sometimes be achieved through directed metalation, where a directing group guides a metalating agent (like an organolithium compound) to a specific position, which is then quenched with an electrophile. beilstein-journals.org

Catalytic Techniques in Aryloxyacetaldehyde Synthesis

Catalysis plays a vital role in modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. creative-enzymes.com Both transition metal and acid/base catalysis are integral to the synthesis of aryloxyacetaldehydes.

Transition metals are widely used to facilitate key bond-forming reactions and oxidations. mdpi.comfrontiersin.orgnih.gov As mentioned previously, copper and palladium catalysts are instrumental in modern etherification reactions. organic-chemistry.orgnih.gov

Copper-Catalyzed C-O Coupling: The Ullmann reaction, catalyzed by copper salts, is a prime example of transition metal-catalyzed ether synthesis. organic-chemistry.org

Palladium-Catalyzed C-O Coupling: Buchwald-Hartwig amination chemistry has been extended to C-O bond formation, using palladium catalysts with specialized ligands to couple aryl halides or triflates with alcohols. nih.gov

Iron-Catalyzed Oxidation: Iron complexes can be used as catalysts for various oxidation reactions. For instance, an iron(III) catalyst has been reported for the anti-Markovnikov oxidation of terminal alkenes to aldehydes, a potential route for generating the acetaldehyde moiety from a vinyl ether precursor. rsc.org

The versatility of transition metal catalysts allows for a wide array of transformations, including C-H activation and cross-coupling reactions, which have revolutionized the construction of complex organic molecules. nih.govbeilstein-journals.org

Acid and base catalysis are fundamental to many of the steps involved in synthesizing this compound. britannica.com Catalysis by acids or bases typically involves the transfer of a proton to or from the substrate, which stabilizes transition states and lowers the activation energy of the reaction. creative-enzymes.comrsc.org

Base Catalysis: In the Williamson ether synthesis, a strong base is required to deprotonate the phenol, generating the nucleophilic phenoxide ion. This is a critical, base-catalyzed step. Aldol-type reactions, which can be used to form carbon-carbon bonds, are also typically base-catalyzed. britannica.comnumberanalytics.com

Acid Catalysis: The formation of acetals from aldehydes and alcohols is an equilibrium process catalyzed by acid. mdpi.com Similarly, the deprotection of acetals to regenerate the aldehyde is achieved by treatment with aqueous acid, which catalyzes the hydrolysis reaction. organic-chemistry.orgnumberanalytics.comrsc.org These protection-deprotection sequences are classic examples of the application of acid catalysis in a multi-step synthesis. sathyabama.ac.in

Advanced Purification and Isolation Methodologies in Aryloxyacetaldehyde Synthesis

The successful synthesis of this compound and its analogs hinges critically on the efficacy of the purification and isolation techniques employed. The inherent reactivity of the aldehyde functional group, coupled with the potential for side-product formation during synthesis, necessitates robust purification strategies to achieve high purity. The choice of methodology is dictated by the physical state of the target compound (solid or liquid), its stability, boiling point, and the nature of the impurities present. Common advanced techniques include chromatography, distillation, and recrystallization, often preceded by fundamental extraction and washing steps.

Chromatographic Techniques

Chromatography stands as a cornerstone for the purification of aryloxyacetaldehydes, offering high resolution for separating complex mixtures. byjus.com The principle relies on the differential partitioning of components between a stationary phase and a mobile phase. byjus.com

Column Chromatography: This is one of the most widely used methods for purifying organic compounds. nih.gov In the context of aryloxyacetaldehyde synthesis, silica (B1680970) gel is a common stationary phase. The crude product is loaded onto the column, and a solvent system (eluent) is passed through, separating compounds based on their polarity. For instance, after oxidation of the corresponding alcohol, the resulting aryloxyacetaldehyde can be purified by column chromatography on silica gel. nih.govtandfonline.com The selection of the eluent, typically a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate), is optimized to achieve effective separation. acs.orgrsc.org

Flash Column Chromatography: A modification of traditional column chromatography, this technique uses pressure to speed up the flow of the eluent, significantly reducing purification time while maintaining good separation. It is particularly effective for routine purifications. Research has shown the purification of aldehyde products via flash column chromatography using gradients of ethyl acetate (B1210297) in petroleum ether. acs.org

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially on an analytical or semi-preparative scale, HPLC is a powerful tool. It employs high pressure to pump the mobile phase through a column packed with smaller particles, leading to superior resolution. rsc.org Chiral HPLC can also be utilized to separate enantiomers if the synthetic route leads to a racemic mixture of axially chiral molecules. nih.gov

| Compound Type | Chromatography Method | Stationary Phase | Eluent/Mobile Phase | Reference |

|---|---|---|---|---|

| 2-(Aryl)acetaldehydes | Flash Column Chromatography | Silica Gel | 0–20% Ethyl Acetate in Petroleum Ether | acs.org |

| Aryloxyacetaldehydes | Column Chromatography | Silica Gel | Ethyl Acetate/n-Pentane (1:5) | core.ac.uk |

| Benzofuran (B130515) products from 2-aryloxyacetaldehydes | Silica Gel Flash Column Chromatography | Silica Gel | Petroleum Ether | rsc.org |

| Chalcone derivatives | Column Chromatography | Silica Gel | Acetone/Petroleum (1.5:8.5 v/v) | nih.gov |

Distillation Methods

Distillation is a primary technique for purifying liquid compounds by separating them based on differences in their boiling points. reachemchemicals.comjackwestin.com The process involves vaporizing a liquid, followed by condensation and collection of the purified substance, known as the distillate. jackwestin.comchemicals.co.uk

Simple Distillation: This method is suitable when the boiling points of the liquid components differ significantly (typically by at least 70 °C) or for separating a volatile liquid from non-volatile solids. reachemchemicals.comrochester.edu

Fractional Distillation: When the boiling points of the components in a mixture are close (differing by less than 70 °C), fractional distillation is employed. reachemchemicals.comrochester.edu It uses a fractionating column to provide a large surface area for repeated vaporization-condensation cycles, enhancing separation efficiency. reachemchemicals.com

Vacuum Distillation: Many aryloxyacetaldehydes have high boiling points and may be prone to decomposition at the temperatures required for distillation at atmospheric pressure. rochester.edu Vacuum distillation lowers the pressure above the liquid, thereby reducing its boiling point. jackwestin.comchemicals.co.ukrochester.edu This technique is ideal for purifying high-boiling or thermally sensitive compounds. jackwestin.comrochester.edu Research has noted the purification of aryloxyacetaldehydes by distillation, with boiling points recorded under reduced pressure (e.g., 126-132 °C / 0.7-0.9 mmHg), indicating the use of vacuum distillation. tandfonline.com

| Distillation Type | Principle of Separation | Primary Application | Reference |

|---|---|---|---|

| Simple Distillation | Significant difference in boiling points (>70 °C) | Separating volatile liquids from non-volatile solutes or liquids with widely different boiling points. | reachemchemicals.comrochester.edu |

| Fractional Distillation | Small difference in boiling points (<70 °C) | Separating mixtures of liquids with close boiling points. | reachemchemicals.comrochester.edu |

| Vacuum Distillation | Reduction of boiling point by lowering pressure | Purifying compounds that are high-boiling or thermally unstable at atmospheric pressure. | jackwestin.comchemicals.co.ukrochester.edu |

Recrystallization

For aryloxyacetaldehydes or their synthetic intermediates that are solid at room temperature, recrystallization is an effective purification method. mt.com The process involves dissolving the impure solid in a suitable hot solvent in which the compound is highly soluble at high temperatures but sparingly soluble at low temperatures. mt.com As the saturated solution cools slowly, the desired compound forms pure crystals, while impurities remain dissolved in the solvent (mother liquor). mt.com The selection of an appropriate solvent is crucial for the success of this technique. In some syntheses, recrystallization from solvents like methanol (B129727) has been used to purify intermediates or final products. researchgate.net

Extraction and Work-up Procedures

Before applying advanced purification techniques, a preliminary clean-up of the reaction mixture is essential. This is typically achieved through liquid-liquid extraction. After the reaction is complete, the mixture is often quenched with water or an aqueous solution. The product is then extracted into an organic solvent in which it is highly soluble, such as ethyl acetate or dichloromethane. nih.govacs.org The organic layer is then washed with water, brine, or specific aqueous solutions (e.g., sodium bicarbonate to remove acidic impurities) to remove inorganic salts and water-soluble byproducts. nih.govacs.org Drying the organic phase over an anhydrous agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), followed by filtration and concentration under reduced pressure, yields the crude product ready for final purification by chromatography or distillation. nih.govacs.org

Reactivity of the Aldehyde Functional Group

The aldehyde group (-CHO) is characterized by a polarized carbon-oxygen double bond, where the carbon atom is electrophilic and susceptible to attack by nucleophiles. rsc.orgsigmaaldrich.com This inherent reactivity allows this compound to participate in a wide array of classic and modern organic reactions.

Nucleophilic Addition Reactions of Aldehydes

Nucleophilic addition is a fundamental reaction of aldehydes. evitachem.com The process involves the attack of a nucleophile on the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. sigmaaldrich.comevitachem.com This intermediate is then typically protonated to yield an alcohol. sigmaaldrich.com Aldehydes are generally more reactive towards nucleophiles than ketones due to less steric hindrance and greater polarization of the carbonyl group. libretexts.org

The reactivity of this compound in these reactions is governed by its aldehyde functionality. It can react with a variety of nucleophiles, such as organometallic reagents (e.g., Grignard or organolithium reagents) and cyanide ions. For instance, reaction with a Grignard reagent like methylmagnesium bromide would lead to the formation of a secondary alcohol, 1-(3-bromophenoxy)propan-2-ol, after an acidic workup.

Condensation Reactions, including Aldol and Knoevenagel Variants

Aldehydes possessing α-hydrogens, such as this compound, are capable of undergoing condensation reactions. These reactions are vital for forming new carbon-carbon bonds. wikipedia.orgorgosolver.commagritek.com

Aldol Condensation: Under basic or acidic conditions, the α-carbon of an aldehyde can be deprotonated to form a nucleophilic enolate ion. wikipedia.orgmagritek.commasterorganicchemistry.com This enolate can then attack the electrophilic carbonyl carbon of another aldehyde molecule in a process called an aldol addition. masterorganicchemistry.com The resulting β-hydroxy aldehyde can subsequently undergo dehydration, often upon heating, to yield an α,β-unsaturated aldehyde. wikipedia.orgmasterorganicchemistry.com this compound can undergo self-condensation or participate in "crossed" aldol condensations with other carbonyl compounds that either have or lack α-hydrogens. masterorganicchemistry.com

Knoevenagel Condensation: This reaction is a modification of the aldol condensation where the nucleophile is an "active methylene" compound—a molecule with a CH₂ group flanked by two electron-withdrawing groups (Z and Z'), such as diethyl malonate or cyanoacetic acid. sigmaaldrich.comwikipedia.org The reaction is typically catalyzed by a weak base. wikipedia.org this compound can react with various active methylene compounds to produce substituted alkenes after dehydration. sigmaaldrich.com The Doebner modification uses pyridine (B92270) as a catalyst and solvent, which can lead to decarboxylation if one of the activating groups is a carboxylic acid. wikipedia.orgorganic-chemistry.org

| Aldehyde Substrate | Active Methylene Compound | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Aromatic Aldehyde (e.g., 2-Methoxybenzaldehyde) | Thiobarbituric acid | Piperidine, Ethanol | α,β-Unsaturated Adduct | wikipedia.org |

| Aliphatic Aldehyde (e.g., Acrolein) | Malonic acid | Pyridine (Doebner mod.) | Unsaturated Carboxylic Acid (post-decarboxylation) | wikipedia.org |

| Aromatic Aldehyde (e.g., Benzaldehyde) | Phenylacetonitrile | Base (for cyclopropanation variant) | Substituted Cyclopropane | acs.org |

| This compound (Plausible) | Diethyl Malonate | Piperidine/Acetic Acid | α,β-Unsaturated Diester | General Principle sigmaaldrich.comwikipedia.org |

Derivatization to Imines and Related Nitrogenous Compounds

Aldehydes readily react with primary amines to form imines, also known as Schiff bases, through a nucleophilic addition-elimination mechanism. mdpi.comoperachem.com The reaction is typically reversible and acid-catalyzed. operachem.com The initial nucleophilic attack of the amine on the carbonyl carbon forms a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. This reaction is often driven to completion by removing the water formed. operachem.com

This compound can be converted into a variety of imines by reacting it with different primary amines (aliphatic or aromatic). These imine derivatives can be stable compounds themselves or serve as intermediates for further synthesis, such as the construction of nitrogen-containing heterocycles. nih.gov For example, imines derived from this aldehyde could undergo subsequent Suzuki coupling, demonstrating the utility of combining the reactivity of both functional groups. mdpi.comnih.gov

Reactivity of the Bromine Substituent on the Aromatic Ring

The bromine atom on the phenyl ring is a versatile functional handle, primarily enabling a variety of palladium-catalyzed cross-coupling reactions. This allows for the construction of complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds at the C3 position of the phenoxy group.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck-Larock)

Palladium-catalyzed reactions are powerful tools in modern organic synthesis due to their functional group tolerance and mild reaction conditions. rsc.orgmdpi.com Aryl bromides are common substrates for these transformations.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (typically a boronic acid or boronic ester) with an organohalide. mdpi.comscirp.orgpreprints.org The bromine atom of this compound makes it an ideal coupling partner for a wide range of aryl, heteroaryl, or vinyl boronic acids. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. scirp.org This reaction would replace the bromine atom with a new carbon-based substituent while preserving the aldehyde functionality for subsequent transformations.

Heck-Larock Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. rsc.orgmdpi.comtandfonline.com The Larock variant often refers to heteroannulation reactions that build heterocyclic rings, such as indoles, via an intramolecular Heck-type cyclization. researchgate.net this compound can undergo Heck coupling with various alkenes, such as styrenes or acrylates, to append a vinyl group to the aromatic ring. The reaction typically requires a palladium catalyst and a base. rsc.orgmdpi.com

| Coupling Reaction | Aryl Bromide Substrate | Coupling Partner | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine | Arylboronic acids | Pd(PPh₃)₄, Base | Aryl-substituted imine | nih.gov |

| Suzuki-Miyaura | 2-(2-bromophenyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepine | Boronic acid | Pd(PPh₃)₄, K₃PO₄, DME | Aryl-substituted benzazepine | preprints.org |

| Heck | Aryl bromides | Styrene | Pd(OAc)₂, K₂CO₃, Water/DMF | Stilbene derivatives | mdpi.com |

| Heck | 4-Bromoanisole | 2-Ethylhexyl acrylate | Pd catalyst, Ionic Liquid | Cinnamate ester | tandfonline.com |

| Suzuki-Miyaura (Plausible) | This compound | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-(Biphenyl-3-yloxy)acetaldehyde | General Principle mdpi.comscirp.org |

Strategies for Further Aromatic Functionalization

Beyond palladium catalysis, the bromine substituent and the existing ether linkage can be used to direct further functionalization of the aromatic ring.

Directed Ortho-Metalation (DoM): While the bromine itself is not a classic directing metalation group (DMG), the ether oxygen can act as one. scispace.comwikipedia.org However, a more common strategy involves halogen-metal exchange. Treatment of this compound (with its aldehyde group suitably protected as an acetal) with a strong organolithium base like n-butyllithium or t-butyllithium at low temperatures could induce a bromine-lithium exchange. scispace.commt.com This generates a nucleophilic aryllithium species in situ, which can then be trapped with various electrophiles (e.g., CO₂, aldehydes, alkyl halides) to introduce a new substituent at the C3 position.

Electrophilic Aromatic Substitution: The substituents already on the ring—the bromine atom and the -OCH₂CHO group—influence the position of any subsequent electrophilic aromatic substitution (EAS) reactions (e.g., nitration, halogenation, Friedel-Crafts). Both bromine and the alkoxy group are ortho-, para-directing groups. libretexts.orgmasterorganicchemistry.commsu.edu However, bromine is a deactivating group, while the alkoxy group is an activating group. libretexts.org The powerful activating effect of the ether oxygen will dominate, directing incoming electrophiles primarily to the positions ortho and para relative to it (C2, C4, and C6). Steric hindrance from the existing groups will likely favor substitution at the C4 and C6 positions.

Intramolecular Cyclization and Annulation Reactions Involving Phenoxy and Aldehyde Moieties

The arrangement of the aldehyde and phenoxy groups in this compound provides a template for intramolecular cyclization reactions. These transformations can theoretically lead to either heterocyclic or carbocyclic fused systems, depending on the reaction conditions and the specific bonds being formed.

Formation of Fused Carbocyclic Systems, such as Indanones

The synthesis of indanones, which are fused carbocyclic systems, is a significant goal in organic synthesis due to their prevalence in biologically active molecules and natural products. beilstein-journals.orgresearchgate.net The direct intramolecular cyclization of this compound to form a 6-bromo-1-indanone (B133036) presents considerable synthetic challenges. Such a transformation would likely require an intramolecular Friedel-Crafts-type reaction, where the aldehyde (or an activated derivative) acts as the electrophile and the bromo-substituted phenyl ring serves as the nucleophile. However, this pathway is generally disfavored for two primary reasons:

Electronic Deactivation: The phenyl ring is deactivated towards electrophilic attack by both the electron-withdrawing inductive effect of the bromine atom and the ether oxygen.

Preferred Heterocyclic Cyclization: The more common and electronically favored cyclization pathway for phenoxyacetaldehydes is an electrophilic attack on the oxygen-bearing carbon (C1) of the phenyl ring, leading to the formation of benzofuran derivatives. lookchem.comorgsyn.org Acid-catalyzed cyclization of phenoxyalkanals typically yields 2-alkylbenzo[b]furans under relatively mild conditions. lookchem.com

Consequently, the synthesis of bromo-indanones is almost exclusively achieved using alternative precursors where the necessary carbon framework is pre-formed, facilitating the final ring-closing step. The intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acid chlorides is a classic and more viable method. beilstein-journals.orgresearchgate.net For instance, 3-(2-bromophenyl)propionic acid can be cyclized to 1-indanone, demonstrating a more effective strategy for forming the five-membered carbocyclic ring. researchgate.net

The following table summarizes established methods for synthesizing substituted indanones from precursors other than phenoxyacetaldehydes, illustrating the conventional approaches.

| Precursor Type | Reagents and Conditions | Product | Yield (%) | Reference |

| 3-Arylpropionic Acids | PPA or H₂SO₄ | 1-Indanones | 60-90 | beilstein-journals.org |

| 3-Arylpropionic Acids | Tb(OTf)₃, 250 °C | Substituted 1-Indanones | up to 74 | researchgate.net |

| Chalcone Derivative | Trifluoroacetic Acid (TFA) | 6-Methoxy-3-phenyl-1-indanone | 88 | beilstein-journals.org |

| Benzoic Acids + Ethylene | 1. SOCl₂ 2. AlCl₃ | 1-Indanones | - | beilstein-journals.org |

| 3,3-Dimethylacrylic Acid + Arene | NbCl₅ | Substituted 1-Indanones | 0-78 | beilstein-journals.org |

This table presents data for the synthesis of indanones from various precursors to illustrate common synthetic strategies.

Cascade and Domino Reaction Sequences

Cascade reactions, also known as domino or tandem reactions, are powerful synthetic strategies where multiple bond-forming events occur in a single pot without isolating intermediates, enhancing atom and step economy. researchgate.net The structure of this compound, containing both an aryl bromide and an aldehyde, is well-suited for initiating such sequences, particularly those involving organometallic catalysis.

A plausible, albeit not directly reported, cascade reaction for this compound could be designed by combining an initial intermolecular condensation with a subsequent intramolecular cyclization. This approach circumvents the difficulty of direct indanone formation by first modifying the aldehyde to introduce the necessary functionality for a different type of ring closure.

Hypothetical Domino Knoevenagel-Heck Reaction:

Knoevenagel Condensation: The sequence would begin with a base-catalyzed Knoevenagel condensation of the aldehyde group of this compound with an active methylene compound, such as malononitrile (B47326) or a cyanoacetate. This step introduces a carbon-carbon double bond into the molecule, creating an α,β-unsaturated system.

Intramolecular Heck Reaction: The newly formed olefin can then participate in an intramolecular Heck reaction. In the presence of a palladium(0) catalyst, the aryl bromide moiety undergoes oxidative addition to form an arylpalladium(II) intermediate. This intermediate then undergoes an intramolecular migratory insertion across the tethered double bond. A final β-hydride elimination step would form the cyclized product and regenerate the Pd(0) catalyst, completing the domino sequence. numberanalytics.com

This type of domino strategy, combining condensation and Heck reactions, is an established method for constructing complex cyclic and heterocyclic systems from simpler starting materials. bohrium.com The specific outcome (e.g., ring size, substitution pattern) would depend on the nature of the active methylene compound used in the initial step.

The following table outlines conditions used in related domino or palladium-catalyzed cyclization reactions that serve as a model for the potential reactivity of this compound in such sequences.

| Reaction Type | Substrate Type | Catalytic System / Reagents | Product Type | Reference |

| Domino Knoevenagel-IMHDA | o-Formylaryl ether side-chain | L-proline | Condensed Heterocycles | bohrium.com |

| Domino Coupling-Condensation | 2-Bromo-aryl ether | Pd(OAc)₂, SPhos, K₃PO₄, MW | Dibenzo[b,d]oxepines | rsc.org |

| Domino N-arylation/O-arylation | 2-Halo-N-(2-haloaryl)nicotinamide | CuI, K₂CO₃ | 2-Aminopyridylbenzoxazoles | rsc.org |

| Intramolecular Heck Reaction | 2-(1-Alkynyl)-N-alkylideneaniline | Pd(OAc)₂, P(n-Bu)₃ | 2,3-Substituted Indoles | organic-chemistry.org |

This table provides examples of conditions for various cascade and domino reactions, illustrating the principles that could be applied to this compound.

Advanced Spectroscopic and Analytical Characterization for 2 3 Bromophenoxy Acetaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of 2-(3-Bromophenoxy)acetaldehyde in solution. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete assignment of all proton and carbon atoms can be achieved.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aldehydic proton, the methylene (B1212753) protons, and the protons on the aromatic ring. The chemical shifts (δ) are influenced by the electronegativity of adjacent atoms (oxygen, bromine) and anisotropic effects from the benzene ring.

The aldehydic proton (-CHO) is highly deshielded and typically appears as a triplet in the downfield region of the spectrum, around δ 9.7-9.8 ppm. This multiplicity arises from coupling with the adjacent methylene protons.

The methylene protons (-O-CH₂-) are situated between an oxygen atom and the carbonyl group, leading to a significant downfield shift. They are expected to resonate as a doublet around δ 4.6-4.8 ppm, due to coupling with the single aldehydic proton.

The four protons on the 3-bromophenyl ring will exhibit complex splitting patterns in the aromatic region (δ 6.8-7.5 ppm).

H-2' : This proton is ortho to the bromine and meta to the ether linkage. It is expected to appear as a triplet or a narrow multiplet.

H-4' : This proton is para to the bromine and ortho to the ether group. It will likely be a doublet of doublets.

H-5' : Situated between two carbons bearing hydrogen, this proton will appear as a triplet.

H-6' : This proton is ortho to the ether linkage and meta to the bromine, likely appearing as a doublet of doublets.

The predicted ¹H NMR spectral data are summarized in the table below.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 (CHO) | 9.75 | Triplet (t) | ~2.0 Hz |

| H-2 (CH₂) | 4.70 | Doublet (d) | ~2.0 Hz |

| H-2' | 7.15 | Triplet (t) | ~2.2 Hz |

| H-4' | 7.05 | Doublet of Doublets (dd) | ~8.0, 2.0 Hz |

| H-5' | 7.25 | Triplet (t) | ~8.0 Hz |

| H-6' | 6.90 | Doublet of Doublets (dd) | ~8.0, 2.2 Hz |

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.

Carbonyl Carbon (C-1) : The aldehyde carbonyl carbon is the most deshielded, appearing significantly downfield, typically in the range of δ 195-200 ppm. wisc.edu

Methylene Carbon (C-2) : The carbon of the methylene group, bonded to oxygen, is found in the δ 65-75 ppm region.

Aromatic Carbons (C-1' to C-6') : The six aromatic carbons will have distinct chemical shifts. The carbon attached to the oxygen (C-1') will be shifted downfield (δ ~158 ppm), while the carbon bonded to the bromine (C-3') will be shifted upfield relative to benzene (δ ~123 ppm). The other aromatic carbons will appear in the typical δ 110-135 ppm range.

The predicted chemical shifts for each carbon atom are detailed in the following table.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (CHO) | 198.5 |

| C-2 (CH₂) | 72.0 |

| C-1' | 158.2 |

| C-2' | 114.0 |

| C-3' | 123.5 |

| C-4' | 125.0 |

| C-5' | 131.2 |

| C-6' | 118.5 |

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. A cross-peak in the COSY spectrum would confirm the coupling between the aldehydic proton (H-1) and the methylene protons (H-2). It would also reveal the coupling network among the aromatic protons (H-2', H-4', H-5', H-6'), helping to differentiate them.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates directly bonded proton and carbon atoms. It would show a cross-peak connecting the methylene protons (H-2) to the methylene carbon (C-2), and each aromatic proton signal to its corresponding carbon signal (e.g., H-2' to C-2', H-4' to C-4', etc.). The aldehydic proton would correlate with the C-1 carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range (typically 2-3 bond) couplings between protons and carbons, which is crucial for connecting different parts of the molecule. Key expected correlations for this compound would include:

A correlation from the methylene protons (H-2) to the aldehydic carbon (C-1).

Correlations from the methylene protons (H-2) to the aromatic carbon C-1'.

Correlations from the aromatic proton H-2' to carbons C-4' and C-6', and from H-6' to C-2' and C-4'. These correlations help to definitively place the substituents on the aromatic ring.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing direct information about the functional groups present.

The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its constituent functional groups.

Aldehyde Group : The most prominent features of the aldehyde group are the strong C=O stretching vibration, expected around 1725-1740 cm⁻¹, and the characteristic C-H stretching of the aldehyde proton. This C-H stretch often appears as a pair of bands (a doublet) around 2820 cm⁻¹ and 2720 cm⁻¹, a feature that can be attributed to Fermi resonance. spectroscopyonline.com

Aromatic Ether : The aryl-alkyl ether linkage (Ar-O-CH₂) gives rise to a strong, characteristic asymmetric C-O-C stretching band between 1200 and 1275 cm⁻¹. A symmetric stretching band is also expected near 1020-1075 cm⁻¹.

Aromatic Ring : The presence of the benzene ring is confirmed by C=C stretching vibrations within the ring, which appear in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The substitution pattern (meta-substitution) on the benzene ring can be inferred from the pattern of out-of-plane C-H bending bands in the 680-900 cm⁻¹ "fingerprint" region.

C-Br Bond : The carbon-bromine stretching vibration is expected to produce a moderate to strong absorption in the lower frequency range of the spectrum, typically between 500 and 680 cm⁻¹.

Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde | C-H Stretch | ~2820 and ~2720 | Medium, often sharp |

| Aldehyde | C=O Stretch | ~1730 | Strong |

| Aromatic | C-H Stretch | 3050-3100 | Medium to Weak |

| Aromatic | C=C Stretch | 1580, 1475 | Medium |

| Aryl-Alkyl Ether | C-O-C Asymmetric Stretch | ~1250 | Strong |

| Aryl-Alkyl Ether | C-O-C Symmetric Stretch | ~1050 | Medium |

| Aromatic | C-H Out-of-Plane Bend | 680-900 | Strong |

| C-Br | C-Br Stretch | 500-680 | Medium to Strong |

Raman spectroscopy provides complementary information to FTIR. While FTIR measures absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. renishaw.com Vibrations that involve a change in polarizability are Raman active, whereas vibrations involving a change in dipole moment are IR active.

For this compound, the following features would be prominent in the Raman spectrum:

Aromatic Ring Vibrations : The symmetric "ring breathing" vibration of the benzene ring, typically around 1000 cm⁻¹, is often a very strong and sharp band in Raman spectra. The other aromatic C=C stretching modes around 1600 cm⁻¹ are also strongly Raman active. nih.gov

C-Br Stretch : The C-Br bond vibration is also expected to be Raman active and would appear in the 500-680 cm⁻¹ region, complementing the FTIR data.

Aldehyde Group : The C=O stretch is typically weaker in Raman spectra compared to FTIR. However, the aldehydic C-H stretch can still be observed.

Raman spectroscopy is particularly useful for analyzing vibrations of non-polar bonds, making it an excellent tool for confirming the vibrations of the aromatic ring and the carbon-bromine bond.

Predicted Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Relative Intensity |

|---|---|---|---|

| Aromatic | C-H Stretch | 3050-3100 | Medium |

| Aldehyde | C-H Stretch | ~2820, ~2720 | Weak |

| Aromatic | C=C Stretch | ~1580 | Strong |

| Aldehyde | C=O Stretch | ~1730 | Weak to Medium |

| Aromatic | Ring Breathing | ~1000 | Very Strong |

| C-Br | C-Br Stretch | 500-680 | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, it serves to confirm the molecular weight and provide structural information through the analysis of fragmentation patterns. The presence of a bromine atom, which has two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), results in a characteristic isotopic pattern for bromine-containing fragments, appearing as a pair of peaks (M and M+2) of nearly equal intensity.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), high-energy electrons bombard the sample, causing ionization and extensive fragmentation. This "hard" ionization technique is highly useful for structural elucidation by piecing together the resulting fragment ions.

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The molecule has a chemical formula of C₈H₇BrO₂. Due to the bromine isotopes, two molecular ion peaks at approximately m/z 214 (for ⁷⁹Br) and m/z 216 (for ⁸¹Br) would be anticipated. The fragmentation pattern provides a fingerprint for the molecule, with key cleavages occurring at the most labile bonds. Aldehydes typically undergo cleavage of bonds adjacent to the carbonyl group. libretexts.org

Expected Fragmentation Pattern in EI-MS:

Loss of a Hydrogen Radical: A peak at [M-1]⁺ (m/z 213/215) can occur from the loss of the aldehydic hydrogen. docbrown.info

Loss of the Aldehyde Group: Cleavage of the C-C bond between the carbonyl carbon and the adjacent methylene group results in the loss of a formyl radical (•CHO), a characteristic fragmentation for aldehydes, leading to a significant ion at [M-29]⁺ (m/z 185/187). libretexts.org

Ether Bond Cleavage: The bond between the phenoxy oxygen and the ethylacetaldehyde chain can cleave, leading to the formation of a bromophenoxy cation at m/z 171/173.

Loss of the Acetaldehyde (B116499) Side Chain: Cleavage can result in the loss of the entire •CH₂CHO group, producing a bromophenyl cation fragment at m/z 155/157.

The relative intensities of these fragments help in confirming the structure of the parent molecule.

| Predicted Fragment Ion | m/z (⁷⁹Br/⁸¹Br) | Proposed Neutral Loss |

| [C₈H₇BrO₂]⁺ | 214/216 | Molecular Ion (M⁺) |

| [C₈H₆BrO₂]⁺ | 213/215 | •H |

| [C₇H₆BrO]⁺ | 185/187 | •CHO |

| [C₆H₄BrO]⁺ | 171/173 | •C₂H₃O |

| [C₆H₄Br]⁺ | 155/157 | •C₂H₃O₂ |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. It is particularly useful for analyzing compounds in complex mixtures. mdpi.com

For this compound, a reversed-phase LC method would first separate the compound from its matrix. The eluent would then be introduced into the mass spectrometer, typically using a "soft" ionization technique like Electrospray Ionization (ESI), which minimizes fragmentation and usually produces a protonated molecular ion, [M+H]⁺, at m/z 215/217.

In the tandem mass spectrometry (MS/MS) stage, this precursor ion is selected and fragmented. This process, often performed in a mode called Selected Reaction Monitoring (SRM), provides high specificity and is ideal for quantification. nih.gov The fragmentation of the [M+H]⁺ ion would be expected to yield product ions similar to those observed in EI-MS, such as the loss of the acetaldehyde moiety. The use of derivatization reagents can enhance ionization efficiency for aldehydes, but the presence of the aromatic ring may make this unnecessary for this compound. semanticscholar.org

| Parameter | Typical Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | 215/217 ([M+H]⁺) |

| Collision Gas | Argon |

| Monitored Transitions (SRM) | 215 → 171 (loss of C₂H₄O) 217 → 173 (loss of C₂H₄O) |

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, or degradation products, thereby allowing for accurate purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a benchmark method for the analysis of volatile and thermally stable compounds. mdpi.com Given its structure, this compound is likely amenable to GC analysis. In this technique, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column.

The separated components then enter a mass spectrometer, which acts as the detector, providing identification based on the mass spectrum of each component. This is highly effective for purity analysis, as the peak area of the target compound can be compared to the total area of all detected peaks. The mass spectrum obtained would be an EI spectrum, as described in section 4.3.1, allowing for unambiguous identification of the main peak and characterization of any impurities. For trace analysis of aldehydes, derivatization with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be employed to improve chromatographic properties and detection limits. mdpi.com

| Parameter | Typical Condition |

| GC Column | 5% Phenyl-Methylpolysiloxane (e.g., DB-5 or equivalent) |

| Injector Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C |

| Carrier Gas | Helium |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Detector | Quadrupole Mass Analyzer |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for purity determination of non-volatile or thermally sensitive compounds. waters.com It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

For this compound, a reversed-phase HPLC method would be most appropriate. The compound's aromatic ring allows for sensitive detection using an ultraviolet (UV) detector. lawdata.com.tw Purity is assessed by integrating the area of the peak corresponding to this compound and expressing it as a percentage of the total peak area in the chromatogram. The method can be validated for parameters such as linearity, precision, and accuracy. mdpi.comresearchgate.net While derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH) is common for aldehyde analysis, it is typically used to enhance detection for compounds lacking a strong chromophore, which is not the case here.

| Parameter | Typical Condition |

| Column | C18 or C8 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at ~275 nm |

| Injection Volume | 10 µL |

Computational Chemistry and Theoretical Investigations of 2 3 Bromophenoxy Acetaldehyde

Quantum Chemical Calculations of Molecular Structure and Properties

Quantum chemical methods are fundamental to predicting the geometric and electronic properties of molecules. By solving approximations of the Schrödinger equation, these methods can determine stable molecular conformations and structural parameters with high accuracy. scirp.org

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. arxiv.org The geometry optimization process involves finding the lowest energy arrangement of atoms in the molecule, which corresponds to its most stable structure. Functionals like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311G(d,p) are commonly employed for this purpose. mdpi.comjcsp.org.pk

Table 1: Representative Geometrical Parameters from DFT Calculations for a Related Bromophenyl Moiety. This table illustrates typical output from a DFT/B3LYP/6-31G(d) calculation on a molecule containing a bromophenyl group and is intended for representative purposes. researchgate.net

| Parameter | Description | Typical Calculated Value (Å or °) |

| r(C-Br) | Carbon-Bromine bond length | 1.912 Å |

| r(C-C)arom | Aromatic Carbon-Carbon bond length | ~1.40 Å |

| r(C-O) | Phenoxy Carbon-Oxygen bond length | ~1.37 Å |

| ∠(C-C-C) | Aromatic ring bond angle | ~120.0° |

| ∠(C-C-Br) | Carbon-Carbon-Bromine bond angle | ~119.5° |

Note: Data adapted from a study on a different, more complex molecule containing a bromophenyl group for illustrative purposes. researchgate.net

The Hartree-Fock (HF) method is a foundational ab initio approach that solves the Schrödinger equation without empirical parameters. pku.edu.cn It is often used as a starting point for more advanced calculations and provides a good qualitative description of molecular structure. researchgate.netpku.edu.cn When compared to DFT, HF calculations are less computationally intensive but may be less accurate in describing systems with significant electron correlation.

For structural determination, HF methods, often with a basis set like 6-31G(d), can be used to optimize molecular geometry. researchgate.net Studies comparing HF and DFT results for similar molecules show that the calculated bond lengths and angles are generally in good agreement, though DFT is often closer to experimental values. researchgate.net The HF method provides a valuable comparative benchmark for the structural parameters obtained from DFT calculations.

Table 2: Comparison of Calculated Bond Lengths (Å) using DFT and HF Methods for a Representative Bromophenyl Moiety. This table demonstrates the comparative output from DFT and HF methods on a related molecule. researchgate.net

| Bond | DFT/6-31G(d) Value (Å) | HF/6-31G(d) Value (Å) |

| C-C (aromatic) | 1.404 | 1.389 |

| C-Br | 1.912 | 1.898 |

| C-N (analogue) | 1.407 | 1.413 |

Note: Data adapted from a study on (1E,2E,1′E,2′E)-3,3′-Bis[(4-Bromophenyl)-3,3′-(4-Methy-1,2-Phenylene Diimine)] Acetaldehyde (B116499) Dioxime. researchgate.net

Spectroscopic Property Prediction and Validation

Computational methods are instrumental in predicting spectroscopic properties, which aids in the interpretation of experimental spectra.

The Gauge-Including Atomic Orbital (GIAO) method is a highly reliable approach for calculating theoretical NMR chemical shifts of hydrogen (¹H) and carbon-¹³ (¹³C) nuclei. imist.madergipark.org.tr The process typically involves first optimizing the molecule's geometry using a method like DFT (e.g., B3LYP) with a suitable basis set, followed by the GIAO calculation to determine the nuclear magnetic shielding constants. imist.mabeilstein-journals.orgmdpi.com

For 2-(3-Bromophenoxy)acetaldehyde, the ¹H NMR spectrum would feature signals from the aromatic protons, the methylene (B1212753) (-CH₂-) protons, and the aldehydic (-CHO) proton. The ¹³C NMR spectrum would show distinct signals for each unique carbon atom. The chemical shifts are influenced by the electronic environment; for example, the electronegative bromine atom and the oxygen atom of the ether linkage will deshield adjacent nuclei, shifting their signals downfield. The calculated shifts are often linearly correlated with experimental data, providing strong validation for structural assignments. imist.ma

Theoretical vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can be calculated using DFT methods. researchgate.net These calculations predict the frequencies of various molecular vibrations, such as stretching, bending, and torsional modes. However, calculated frequencies are often systematically higher than experimental values, and a scaling factor is typically applied to improve agreement. researchgate.net

Potential Energy Distribution (PED) analysis is crucial for assigning the calculated frequencies to specific vibrational modes of the molecule. researchgate.netnepjol.info PED quantifies the contribution of each internal coordinate (like a specific bond stretch or angle bend) to a given normal mode of vibration. researchgate.net For this compound, key vibrational modes would include the C=O stretching of the aldehyde group, C-O-C stretching of the ether linkage, C-Br stretching, and various aromatic C-H and C=C vibrations. mdpi.comresearchgate.net

Table 3: Characteristic Vibrational Frequencies for Functional Groups in this compound. This table presents typical frequency ranges for the key functional groups. Specific calculated values require a dedicated computational study.

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Aldehyde (CHO) | C=O Stretch | 1740–1720 |

| Aldehyde (CHO) | C-H Stretch | 2830–2695 (two bands) |

| Aromatic Ring | C=C Stretch | 1600–1475 mdpi.com |

| Aromatic Ring | C-H Stretch | 3100–3000 mdpi.com |

| Aryl Ether | C-O-C Asymmetric Stretch | 1275–1200 |

| Bromo-Aromatic | C-Br Stretch | 680-515 |

Electronic Structure and Reactivity Descriptors

DFT calculations also yield valuable information about the electronic structure and chemical reactivity of a molecule. Descriptors such as the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP) are commonly analyzed. nih.govresearchgate.net

The HOMO and LUMO, collectively known as frontier molecular orbitals, are key to understanding chemical reactivity. The energy of the HOMO (E_HOMO) relates to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO (E_LUMO) relates to its ability to accept electrons (electrophilicity). nih.gov The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. For this compound, the MEP would likely show a negative potential around the carbonyl oxygen, indicating a site for nucleophilic attack, and positive potentials around the acidic protons. scirp.orgnih.gov These descriptors are crucial for predicting how the molecule will interact with other reagents. researchgate.net

Frontier Molecular Orbitals (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry used to predict and explain chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more reactive.

For this compound, the HOMO is expected to be located primarily on the phenoxy ring, which is rich in π-electrons. The LUMO is likely distributed over the acetaldehyde moiety, particularly the electrophilic carbonyl carbon. The energy of these orbitals and their gap would be calculated using quantum chemistry software like Gaussian, employing methods such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)). This analysis helps in predicting how the molecule would interact with other reactants. For instance, the locations of the HOMO and LUMO are key in predicting the regioselectivity and stereochemical outcomes of pericyclic reactions.

Interactive Table 1: Illustrative FMO Parameters for this compound

This table presents hypothetical values for FMO analysis. These values are for illustrative purposes only.

| Parameter | Hypothetical Value (eV) | Significance |

| HOMO Energy | -6.5 | Indicates electron-donating ability. |

| LUMO Energy | -1.2 | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 | Reflects chemical reactivity and stability. |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a visualization method used to identify the electron density distribution in a molecule. It maps the electrostatic potential onto a constant electron density surface, providing a guide to the molecule's reactivity towards charged reactants. The map is color-coded to indicate different potential regions: red signifies areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates areas of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent regions with near-zero or intermediate potential, respectively.

For this compound, an MEP map would reveal the most reactive sites. The region around the carbonyl oxygen of the acetaldehyde group would be expected to be strongly negative (red), making it a prime target for electrophiles or a site for hydrogen bonding. The hydrogen atoms of the aldehyde group and, to a lesser extent, the aromatic ring protons would show positive potential (blue), indicating their susceptibility to nucleophilic attack. The bromine atom would also influence the potential distribution due to its electronegativity and size. This visual tool is invaluable for understanding intermolecular interactions and predicting reaction sites.

Natural Bond Orbital (NBO) Analysis of Electronic Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling the familiar Lewis structures. This method provides detailed insights into charge distribution, hybridization, and, crucially, the stabilizing electronic interactions within a molecule.

A key part of NBO analysis is the examination of donor-acceptor interactions using second-order perturbation theory. This reveals hyperconjugative effects, which are stabilizing interactions resulting from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. The energy of these interactions (E(2)) quantifies their importance.

In this compound, NBO analysis would quantify the polarity of the C-Br, C-O, and C=O bonds. It would also reveal important intramolecular interactions, such as the delocalization of lone pair electrons from the ether oxygen and the bromine atom into the antibonding orbitals of the aromatic ring. Similarly, interactions between the phenoxy group and the acetaldehyde side chain could be quantified, providing insight into the molecule's conformational preferences and electronic landscape.

Interactive Table 2: Illustrative NBO Analysis - Second-Order Perturbation Theory for this compound

This table shows hypothetical donor-acceptor interactions and their stabilization energies. These values are for illustrative purposes only.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O) | σ(C_ring - C_ring) | 3.5 | Lone Pair -> Antibonding (σ) |

| LP (Br) | σ(C_ring - C_ring) | 2.1 | Lone Pair -> Antibonding (σ) |

| π (C=C)_ring | π(C=O) | 1.2 | π -> π Conjugation |

| σ (C-H)_aldehyde | σ(C-O)_ether | 0.8 | σ -> σ Hyperconjugation |

Fukui Functions for Nucleophilic and Electrophilic Attack Prediction

Fukui functions are reactivity descriptors derived from density functional theory (DFT) that identify which atoms in a molecule are most susceptible to different types of attack. These functions measure the change in electron density at a specific point when an electron is added to or removed from the molecule.

There are three main types of Fukui functions:

f+(r) : Predicts the site for nucleophilic attack (where an electron is accepted).

f-(r) : Predicts the site for electrophilic attack (where an electron is donated).

f0(r) : Predicts the site for radical attack.

By calculating the condensed Fukui functions for each atom in this compound, one could precisely rank the reactivity of each site. For nucleophilic attack (f+), the carbonyl carbon of the aldehyde is expected to have the highest value. For electrophilic attack (f-), the oxygen atoms and certain carbons on the aromatic ring would likely be the most reactive sites. This analysis provides a more quantitative prediction of reactivity than MEP maps alone and is a powerful tool for understanding regioselectivity in chemical reactions.

Reaction Mechanism Studies and Transition State Analysis through Computational Methods

Computational chemistry provides powerful tools to elucidate the detailed step-by-step pathways of chemical reactions, known as reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

For a molecule like this compound, one could computationally study various reactions it might undergo, such as nucleophilic addition to the carbonyl group or electrophilic aromatic substitution on the ring. Using DFT methods, researchers can calculate the geometries and energies of all stationary points on the potential energy surface.

The process involves:

Locating Reactants and Products: Optimizing the geometries of the starting materials and final products.

Identifying Transition States: Searching for the saddle point on the potential energy surface connecting reactants and intermediates or products. This is often the most challenging part of the calculation.

Verifying the Transition State: A true transition state has exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: This calculation traces the path from the transition state downhill to the connected reactant and product (or intermediate), confirming that the correct transition state has been found.

These studies provide critical insights into reaction kinetics (by calculating the activation energy barrier) and thermodynamics (by comparing the energies of reactants and products), allowing for a deep, quantitative understanding of the reaction's feasibility and pathway.

Potential Applications and Future Research Directions of 2 3 Bromophenoxy Acetaldehyde in Chemical Science

Utilization as Key Intermediates in Complex Organic Synthesis

The structure of 2-(3-Bromophenoxy)acetaldehyde, featuring a reactive aldehyde and a good leaving group (3-bromophenoxide), makes it an ideal substrate for domino or cascade reactions. In these processes, a single catalytic event initiates a sequence of intramolecular transformations, rapidly building molecular complexity from a simple starting material.

One of the primary applications of aryloxyacetaldehydes is in N-heterocyclic carbene (NHC) catalyzed reactions. NHCs can activate the aldehyde to participate in novel reaction pathways. For instance, these intermediates are crucial in the synthesis of coumarin (B35378) derivatives, a core structure in many biologically active compounds. The reaction proceeds through a domino sequence of Michael addition and acylation, demonstrating the utility of this compound as a compact and efficient building block for constructing intricate molecular architectures. acs.org

Precursors for Diverse Chemical Scaffolds and Pharmaceutical Building Blocks

The strategic importance of this compound extends to its role as a precursor for valuable chemical scaffolds, particularly those with pharmaceutical relevance. The products derived from its reactions serve as fundamental building blocks for medicinal chemistry and drug discovery programs.

A significant example is the enantioselective Mannich reaction, where aryloxyacetaldehydes react with activated imines under NHC catalysis. nih.govacs.org This methodology provides access to β-amino acid derivatives, which are critical components of peptides and various pharmaceuticals. nih.gov The ability to generate these high-value products in a stereocontrolled manner underscores the importance of aryloxyacetaldehydes as starting materials. The activated ester products formed during the reaction can be further manipulated to synthesize a variety of useful compounds, including β-amino amides and peptides. acs.org

| Precursor | Reaction Type | Resulting Scaffold/Building Block | Catalyst |

| Aryloxyacetaldehyde | Domino Michael Addition/Acylation | 3,4-Dihydrocoumarins | N-Heterocyclic Carbene (NHC) |

| Aryloxyacetaldehyde | Enantioselective Mannich Reaction | β-Amino Acid Derivatives | N-Heterocyclic Carbene (NHC) |

Advanced Catalysis and Methodological Development Utilizing Aryloxyacetaldehydes

Research involving this compound and its analogs is at the forefront of developing new catalytic methods. The use of N-heterocyclic carbenes to generate reactive enolate equivalents from these precursors represents a significant advance in organocatalysis. nih.gov Traditionally, enolates are generated under basic conditions, but NHC catalysis offers a milder, base-free alternative. rsc.org

This methodology relies on a unique "rebound catalysis" concept. The reaction is initiated by the addition of the NHC to the aldehyde, which then facilitates the elimination of the aryloxy group. This phenoxide anion, which acted as a leaving group, later re-enters the catalytic cycle to regenerate the carbene catalyst by acylating an intermediate. nih.govacs.org This innovative strategy not only expands the toolbox of synthetic chemists but also allows for the creation of activated ester products in situ, which can be used in subsequent transformations. acs.org This approach highlights a departure from traditional Umpolung (reactivity inversion) strategies often associated with NHC catalysis, instead accessing enolate-type reactivity. nih.govacs.org

Fundamental Contributions to Reaction Mechanism Understanding

The study of reactions involving aryloxyacetaldehydes has provided significant insights into fundamental reaction mechanisms, particularly within the field of organocatalysis. The catalytic cycle of NHC-mediated transformations of these substrates has been a subject of detailed investigation.

The accepted mechanism proceeds through several key steps:

Breslow Intermediate Formation : The nucleophilic NHC catalyst adds to the electrophilic aldehyde carbon of this compound, forming a tetrahedral intermediate known as the Breslow intermediate. rsc.org

Enolate Generation : This intermediate undergoes a crucial elimination step. The aryloxy group (e.g., 3-bromophenoxide) is expelled as a leaving group, leading to the formation of a reactive enol/enolate intermediate. acs.orgnih.gov This step is the key to unlocking the nucleophilic character of the two-carbon aldehyde backbone.

Nucleophilic Attack : The transient enolate, generated in situ, acts as the key nucleophile. It can participate in various bond-forming reactions, such as a 1,4-conjugate addition to a Michael acceptor (to form coumarins) or an addition to an activated imine (in the Mannich reaction). acs.orgacs.org

Catalyst Regeneration : The resulting acyl azolium intermediate is then intercepted by the previously eliminated phenoxide anion. This phenoxide attacks the acyl carbon, leading to the formation of an activated ester product and, crucially, regenerating the free NHC catalyst to continue the cycle. nih.govacs.org

This mechanistic pathway, particularly the concept of using the leaving group to regenerate the catalyst, represents a sophisticated and efficient catalytic process. nih.gov

Exploration in Advanced Materials Science

While the direct application of this compound in materials science is not yet extensively documented, its constituent parts suggest potential avenues for future research. The aryloxy moiety is a component in certain advanced polymers. For example, polyphosphazenes containing aryloxy side groups have been synthesized and investigated as solid polymer electrolytes for lithium-ion transport. psu.edu In these materials, the aryloxy groups contribute to improved mechanical properties. psu.edu

The presence of a reactive aldehyde group on this compound provides a chemical handle for polymerization or for grafting the molecule onto surfaces to modify their properties. This opens up possibilities for creating new functional polymers or hybrid materials. yale.edu The bromo-substituent could also be used for further functionalization, for instance, through cross-coupling reactions, to attach other functional units. The development of materials derived from this compound remains a promising area for future exploration.

Emerging Research Frontiers in Sustainable Chemical Processes

The development of chemical reactions utilizing this compound aligns well with the principles of green and sustainable chemistry. alliedacademies.org The catalytic methods developed for this substrate offer several environmental and efficiency benefits over traditional synthetic routes.

Key aspects of sustainability include:

Organocatalysis : The use of NHCs, which are small organic molecules, avoids the need for potentially toxic and expensive transition metals often used in catalysis. nih.gov

Domino Reactions : The cascade reactions initiated from aryloxyacetaldehydes build complex molecules in a single step, reducing the number of synthetic operations, minimizing solvent use, and decreasing waste generation. uniroma1.it

Atom Economy : These reactions are often designed to be highly efficient, incorporating a majority of the atoms from the starting materials into the final product, a core principle of green chemistry. researchgate.net

Future research will likely focus on enhancing these sustainable aspects, such as developing recyclable catalysts, utilizing bio-based solvents, and applying these efficient methodologies to the synthesis of a broader range of environmentally benign and pharmaceutically important compounds. jddhs.com

Q & A

Basic: What are the common synthetic routes for 2-(3-Bromophenoxy)acetaldehyde, and what reagents are critical for its preparation?

Answer:

A validated synthesis method involves reacting methyl tert-butyl bromoacetate with 3-bromophenol under basic conditions. For example, potassium carbonate (K₂CO₃) in methanol facilitates nucleophilic substitution to yield methyl 2-(3-bromophenoxy)acetate, which can be hydrolyzed and oxidized to the aldehyde . Key reagents include:

- Base : K₂CO₃ or NaH for deprotonation.

- Solvent : Methanol or DMF for solubility.

- Oxidizing Agents : Pyridinium chlorochromate (PCC) or Swern oxidation (oxalyl chloride/DMSO) for aldehyde formation.

Basic: How is the structural characterization of this compound performed in academic research?

Answer:

Structural elucidation relies on:

- NMR Spectroscopy : H and C NMR identify the bromophenoxy group (δ 7.2–7.5 ppm for aromatic protons) and the aldehyde proton (δ 9.8–10.0 ppm) .

- X-ray Crystallography : Resolves bond lengths and angles, particularly the C-Br bond (~1.89 Å) and acetaldehyde conformation .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 229.0 for C₈H₇BrO₂).

Advanced: How does the bromine substituent at the 3-position influence the compound’s reactivity compared to chloro or fluoro analogs?

Answer:

The bromine atom’s size (van der Waals radius: 1.85 Å) and electron-withdrawing effect alter reactivity:

- Nucleophilic Aromatic Substitution : Slower than chloro analogs due to weaker C-Br bond polarization but faster than fluoro derivatives .

- Cross-Coupling Reactions : Bromine facilitates Suzuki-Miyaura couplings (e.g., with arylboronic acids) more efficiently than chlorine .

- Biological Activity : Bromine enhances lipophilicity, improving membrane permeability compared to fluoro analogs .

Advanced: What challenges arise in optimizing reaction conditions for synthesizing derivatives like 2-(3-Bromophenoxy)acetyl chloride or acetamides?

Answer:

Key challenges include:

- Stability of Intermediates : The aldehyde group is prone to oxidation; thus, in situ derivatization (e.g., converting to acetyl chloride using oxalyl chloride in anhydrous dichloromethane) is preferred .

- Purification : Column chromatography (silica gel, hexane/EtOAc) is required to separate brominated byproducts.

- Functional Group Compatibility : The bromophenoxy group may inhibit amidation; using excess triethylamine (TEA) mitigates side reactions .

Basic: What functional groups in this compound are most reactive, and how are they exploited in further synthesis?

Answer:

- Aldehyde Group : Undergoes condensation (e.g., with amines to form imines) or Grignard additions.

- Bromine Atom : Participates in Ullmann couplings or palladium-catalyzed cross-couplings for aryl-aryl bond formation .

- Ether Linkage : Resistant to hydrolysis under mild conditions but cleavable with HI for deprotection .

Advanced: How do computational methods (e.g., DFT) aid in predicting the compound’s behavior in catalytic reactions?

Answer:

- Reaction Pathway Modeling : Density Functional Theory (DFT) calculates transition states for cross-coupling reactions, predicting regioselectivity in aryl substitutions .

- Electronic Effects : HOMO-LUMO gaps quantify the bromine atom’s influence on electron density at the phenoxy ring .

- Solvent Interactions : Molecular dynamics simulations optimize solvent choices (e.g., DCM vs. THF) for reaction efficiency .

Basic: What analytical techniques are used to assess the purity of this compound in research settings?

Answer: